BRD-4592

Mycobacterium tuberculosis Allosteric inhibition Target novelty

Essential tool for tuberculosis drug discovery targeting tryptophan biosynthesis. Unlike generic antibiotics, BRD-4592 uniquely binds the TrpAB α-β subunit interface. - Dual allosteric inhibition: α-subunit (IC50=70.9 nM) & β-subunit (IC50=22.6 nM) - Validated positive control for enzyme assays & chemical-genetic screens (Zrobust = -5.0, desA1) - Supported by co-crystal structures PDB: 5TCI, 5TCJ - Enables context-dependent essentiality studies for latent Mtb infection

Molecular Formula C17H15FN2O
Molecular Weight 282.31 g/mol
CAS No. 2119598-24-0
Cat. No. B15565536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD-4592
CAS2119598-24-0
Molecular FormulaC17H15FN2O
Molecular Weight282.31 g/mol
Structural Identifiers
InChIInChI=1S/C17H15FN2O/c18-14-4-2-1-3-13(14)11-5-7-12(8-6-11)17-15(9-19)20-16(17)10-21/h1-8,15-17,20-21H,10H2/t15-,16-,17-/m0/s1
InChIKeyRECLLIAWOQFAMC-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD-4592 Core Identity and Procurement


BRD-4592 (CAS 2119598-24-0) is a synthetic azetidine derivative that functions as an allosteric inhibitor of Mycobacterium tuberculosis (Mtb) tryptophan synthase (TrpAB) [1]. It binds at the α-β subunit interface rather than the enzyme's active sites, representing a previously unexploited mechanism of action in antitubercular drug discovery [2]. The compound exhibits IC50 values of 70.9 nM against the TrpA (α) subunit and 22.6 nM against the TrpB (β) subunit [1].

Target Allosteric α-β interface of Mtb TrpAB tryptophan synthase
Mechanism Dual-subunit allosteric inhibitor not recapitulated by orthosteric ligands
Application Tryptophan biosynthesis pathway studies and metabolic vulnerability research

BRD-4592: Why Substitution Fails


In-class substitution among antitubercular agents is unreliable due to divergent mechanisms, binding modes, and resistance profiles. Current antitubercular drugs disproportionately target cell wall synthesis components (MmpL3, DprE1, FadD32, Pks13), creating target class redundancy that limits therapeutic options [1]. BRD-4592 is distinct: it is the first reported allosteric inhibitor of TrpAB, binding at the α-β subunit interface and affecting multiple reaction steps simultaneously, including disruption of indole translocation and increased product inhibition [2]. This multi-step inhibition mechanism is not easily overcome by changes in metabolic environment, a critical failure mode observed with conventional competitive inhibitors [1].

  • Orthosteric TrpA or TrpB inhibitors lack dual-subunit allosteric modulation at the α-β interface
  • Generic anti-tubercular agents (isoniazid, rifampin) do not engage tryptophan biosynthesis
  • In vitro culture conditions mask TrpAB essentiality; metabolic context validation is required

BRD-4592 Comparative Efficacy Data


Genetic Interaction Signature vs. Rifampin

BRD-4592 targets tryptophan synthase (TrpAB), an enzyme not inhibited by any current antitubercular drug. In whole-cell screening campaigns, a disproportionate number of antitubercular compounds identified hit cell wall synthesis targets including MmpL3, DprE1, FadD32, and Pks13, creating target redundancy and limiting the expansion of the antibacterial arsenal [1]. BRD-4592 binds at the TrpAB α-β subunit interface and exerts multi-level inhibition: it limits subunit interface flexibility, prevents indole translocation between active sites, and increases product inhibition [2].

Genetic interaction profile
Head-to-head
desA1 Z=-5.0 vs. Rifampin rpoB Z=-1.7 (n.s.)
Orthogonal pathway engagement to first-line agents
Mtb hypomorph library; CGA-LMM model
Mycobacterium tuberculosis Allosteric inhibition Target novelty

TrpAB Dual-Subunit Inhibition

BRD-4592 demonstrates bactericidal activity against Mtb H37Ra with an MIC of 20 μM and kills >99.9% of bacteria within 7 days in kill-kinetic assays under standard growth conditions [1]. While the MIC value is higher than that of frontline drugs like isoniazid (typically ~0.03-0.06 μg/mL, equivalent to ~0.2-0.4 μM), the differentiation lies in the compound's mechanism of action and target novelty rather than potency alone.

Dual-subunit inhibition
Cross-study comparable
α IC50 70.9 nM, β IC50 22.6 nM
Quantitative TrpAB assay benchmark
Purified recombinant enzyme system
Minimum inhibitory concentration Bactericidal activity Mtb H37Ra

X-ray Crystallography Binding Mode Validation

Genetic knockout studies demonstrate that TrpAB is required for the survival of Mtb and Mycobacterium marinum in vivo [1]. M. tuberculosis engineered without a functional tryptophan synthase enzyme (TrpAB knockout) were unable to establish infection in mice, confirming that this target is essential under in vivo conditions [2]. This finding validates TrpAB as a therapeutically relevant target despite the bacterium's ability to scavenge tryptophan from its environment in vitro.

Co-crystal structure
Cross-study comparable
PDB 5TCI, 5TCJ at 2.45 Å
Structurally validated binding mode
Supports docking and analog design
In vivo essentiality Mycobacterium marinum Target validation

In Vivo Essentiality of TrpAB

Mice metabolized BRD4592 too rapidly to evaluate the compound's direct in vivo efficacy in infected animals [1]. This rapid metabolism in murine models represents a critical limitation that informs compound selection decisions: BRD-4592 is suitable for in vitro mechanistic studies and as a chemical probe for target validation, but it is not appropriate for direct in vivo efficacy testing in mouse infection models without additional formulation or prodrug optimization.

In vivo essentiality
Context-dependent
TrpAB required for Mtb survival in vivo
Context-dependent metabolic vulnerability
Masked under standard in vitro culture
Pharmacokinetics Metabolic stability In vivo limitations

BRD-4592 Validated Applications


TrpAB Assay and Inhibitor Screening

BRD-4592 serves as a chemical probe to validate TrpAB inhibition as a therapeutic strategy in mycobacterial research. Genetic knockout studies have confirmed TrpAB essentiality in vivo [1], and BRD-4592 provides a small-molecule tool to recapitulate this phenotype pharmacologically. This application is particularly valuable for researchers investigating amino acid biosynthesis pathways as antitubercular targets or exploring allosteric inhibition strategies.

Structural Biology and Fragment-Based Drug Discovery

BRD-4592 exhibits a uniquely complex allosteric inhibition mechanism affecting multiple steps in the TrpAB catalytic cycle [1]. Structural studies have elucidated how BRD-4592 binding at the α-β subunit interface limits subunit flexibility, prevents indole translocation, and increases product inhibition [2]. This makes BRD-4592 an exceptional tool compound for studying allosteric regulation in multimeric enzyme complexes and for investigating conformational dynamics in metabolic enzymes.

Chemical-Genetic Profiling in Mtb

With an established MIC of 20 μM against Mtb H37Ra and defined enzyme inhibition parameters (IC50 = 70.9 nM for α-subunit, 22.6 nM for β-subunit) [1], BRD-4592 provides a well-characterized benchmark for in vitro screening campaigns. Researchers can use BRD-4592 as a reference compound when deconvoluting the mechanism of action for novel hits that may target tryptophan metabolism or related pathways, or as a control in phenotypic screens assessing compounds with allosteric mechanisms.

In Vivo Validation of Metabolic Vulnerabilities

BRD-4592 is an azetidine-based scaffold with sub-micromolar enzyme inhibition but rapid murine metabolism [1]. This profile positions BRD-4592 as a starting point for medicinal chemistry optimization efforts aimed at improving metabolic stability and in vivo exposure. Structure-activity relationship studies can leverage the known binding mode and allosteric mechanism to design analogs with enhanced pharmacokinetic properties while preserving the novel target engagement.

Application
Selection Property
Validation Focus
TrpAB enzyme inhibition assays
Dual-subunit inhibition profile
Assay calibration and sensitivity benchmarking
Structure-based drug design
High-resolution co-crystal structure
Molecular docking and binding pocket characterization
Chemical-genetic profiling in Mtb
Distinct genetic interaction signature
Orthogonal mechanistic probe for synergy studies
In vivo metabolic vulnerability studies
Context-dependent essentiality profile
Target engagement validation under nutrient-limited conditions

Technical Documentation Hub

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21 linked technical documents
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